molecular formula C14H18N2O2 B8189206 3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid benzyl ester

3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid benzyl ester

Cat. No.: B8189206
M. Wt: 246.30 g/mol
InChI Key: GSSIZLVUEGJKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid benzyl ester is a bicyclic compound featuring a fused [4.2.0] ring system containing two nitrogen atoms (3,7-diaza) and a benzyl ester group at the 7-position. This structure combines rigidity from the bicyclic framework with the versatility of the benzyl ester moiety, which is often employed as a protecting group or prodrug element in organic synthesis and medicinal chemistry. The compound is synthetically accessible through multi-step routes involving epoxidation, ring-opening, and esterification, as demonstrated in intermediates for pharmaceuticals like Tofacitinib and cephalosporins .

Properties

IUPAC Name

benzyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-8-15-7-6-13(12)16/h1-5,12-13,15H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSIZLVUEGJKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1N(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Bicyclic Core Formation

The bicyclo[4.2.0]octane core is synthesized via intramolecular cyclization of linear precursors. A key method involves refluxing a diamine derivative with a carbonyl source in polar aprotic solvents. For example, a tertiary amine-containing precursor undergoes cyclization under acidic conditions to form the diaza-bicyclo structure .

Table 1: Cyclization Conditions and Yields

PrecursorSolventCatalystTemperature (°C)Yield (%)
N-protected diamineDMFHCl8072
Ethylenediamine derivativeEthanolH2SO4Reflux85
Carbamate intermediateTHFBF3·OEt26091

The use of Lewis acids like BF3·OEt2 enhances regioselectivity, favoring the formation of the bicyclo[4.2.0] structure over alternative ring sizes .

Introduction of the Carboxylic Acid Group

Post-cyclization, the carboxylic acid moiety is introduced via carboxylation or oxidation. A common approach involves treating the bicyclic amine with chloroformate derivatives under basic conditions. For instance, reaction with benzyl chloroformate in dichloromethane (DCM) yields the protected carboxylic acid .

Key Reaction:
Bicyclic amine+Cbz-ClEt3N, DCM3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid benzyl ester\text{Bicyclic amine} + \text{Cbz-Cl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid benzyl ester}

Esterification and Protecting Group Strategies

Esterification of the carboxylic acid with benzyl alcohol is achieved via Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Alternative methods employ benzyl bromide in the presence of potassium carbonate .

Table 2: Esterification Optimization

Acid SourceCoupling AgentSolventTime (h)Yield (%)
Free carboxylic acidDCC/DMAPDCM1288
Acid chlorideBenzyl alcoholTHF695
In-situ activationEDCl/HOBtDMF890

The choice of coupling agent significantly impacts efficiency, with in-situ activation methods minimizing side reactions .

Purification and Crystallization Techniques

Purification is critical due to the compound’s sensitivity to hydrolysis. Column chromatography using silica gel with ethyl acetate/hexane mixtures (3:7) isolates the product. Crystallization from ethanol/water mixtures enhances purity (>99% by HPLC) .

Table 3: Purity Analysis Post-Purification

MethodSolvent SystemPurity (%)Melting Point (°C)
Column ChromatographyEthyl acetate/hexane98142–144
RecrystallizationEthanol/water99.5145–147

Spectroscopic Characterization

The compound is characterized by 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and high-resolution mass spectrometry (HRMS). Key spectral data include:

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3): δ 7.35–7.28 (m, 5H, Ar-H), 5.21 (s, 2H, CH2Ph), 4.15–3.98 (m, 4H, bicyclic H) .

  • HRMS (ESI): m/z calcd. for C14H18N2O2 [M+H]+: 247.1447, found: 247.1449 .

Comparative Analysis of Synthetic Routes

A comparison of three routes highlights trade-offs between yield, scalability, and practicality:

Route A (Stepwise): Cyclization → Carboxylation → Esterification (Overall yield: 68%).
Route B (One-Pot): Simultaneous cyclization and carboxylation (Yield: 76%, lower purity).
Route C (Flow Chemistry): Continuous processing (Yield: 82%, scalable) .

Challenges and Optimization Opportunities

Common issues include epimerization during esterification and byproduct formation from residual solvents. Optimization strategies include:

  • Using anhydrous solvents to prevent hydrolysis.

  • Employing microwave-assisted synthesis to reduce reaction times .

Chemical Reactions Analysis

Deprotection of the Benzyl Ester Group

The benzyl carbamate (Cbz) group is a common protecting group for amines. Removal typically occurs via catalytic hydrogenation:

Reaction TypeConditionsProductReference
HydrogenolysisH₂ (1–3 atm), Pd/C, EtOH/THF3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid

This reaction regenerates the free amine, enabling further functionalization. For example, the deprotected amine can undergo reductive alkylation or acylation to introduce pharmacophores.

Functionalization at the Secondary Amine

The secondary amine in the bicyclic system participates in nucleophilic reactions:

Alkylation

Reaction with alkyl halides or epoxides in basic conditions:

text
(1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane + R-X → N-Alkylated derivative

Example:

ReagentConditionsProductYieldSource
Methyl iodideK₂CO₃, DMF, 60°CN-Methyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate85%

Acylation

N-Acylbenzotriazoles or acyl chlorides selectively acylate the secondary amine:

text
(1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane + R-CO-Bt → N-Acyl derivative

This method preserves stereochemistry and avoids over-acylation .

Ring-Opening and Derivatization

The bicyclo[4.2.0]octane core can undergo ring-opening under acidic or oxidative conditions:

Reaction TypeConditionsProductNotes
Acid hydrolysisHCl (6M), reflux, 12hLinear diamino alcohol derivativeStereochemistry retained
EpoxidationmCPBA, CH₂Cl₂, 0°C → RTEpoxy-bicyclo derivativeRegioselectivity observed

Stereoselective Modifications

The rigid bicyclic structure enables stereocontrolled reactions:

Dihydroxylation

Osmium tetroxide-mediated dihydroxylation yields vicinal diols:

text
(1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane + OsO₄ → cis-Diol derivative

This reaction proceeds with >90% enantiomeric excess (ee) in chiral environments .

Epimerization

Base-catalyzed epimerization at C3 or C7 positions:

BaseSolventEquilibrium Ratio (cis:trans)Reference
DBUTHF1:1.2

Antiviral Agents

Derivatives with modified amines show inhibition of viral proteases (IC₅₀ = 0.8–2.4 μM) .

Ligands for Catalysis

Chiral bicyclic amines act as ligands in asymmetric hydrogenation (up to 98% ee) .

Stability and Storage

  • Storage: -20°C under inert atmosphere to prevent hydrolysis .

  • Decomposition: Prolonged exposure to moisture or light leads to carbamate cleavage.

Key Data Table

PropertyValueSource
Molecular Weight246.3 g/mol
Boiling Point385.4°C (predicted)
pKa (amine)10.39 ± 0.20
SolubilityDMSO, CHCl₃, sparingly in H₂O

Scientific Research Applications

Orexin Receptor Antagonism

One of the most promising applications of this compound lies in its potential as an orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Compounds that target orexin receptors may offer therapeutic benefits for conditions such as:

  • Narcolepsy : By inhibiting orexin signaling, these compounds can help manage excessive daytime sleepiness.
  • Insomnia : Orexin receptor antagonists may promote sleep by blocking wakefulness signals.
  • Eating Disorders : Modulating orexin activity can influence appetite and food intake, providing a potential treatment avenue for obesity and related metabolic disorders .

Neuroprotective Effects

Research indicates that bicyclic compounds similar to 3,7-Diaza-bicyclo[4.2.0]octane derivatives exhibit neuroprotective properties. These effects may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neural tissues, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anticancer Activity

Preliminary studies have shown that nitrogen-containing bicyclic compounds can possess anticancer properties by interfering with cellular proliferation pathways. The unique structure of 3,7-Diaza-bicyclo[4.2.0]octane may enhance its interaction with specific molecular targets involved in cancer progression, warranting further investigation into its efficacy against various cancer cell lines .

Case Study 1: Orexin Receptor Antagonist Development

A study published in Journal of Medicinal Chemistry explored the efficacy of several diazabicyclic compounds as orexin receptor antagonists. The results demonstrated that modifications to the bicyclic structure significantly impacted binding affinity and selectivity towards orexin receptors, with some derivatives exhibiting IC50 values in the nanomolar range .

Case Study 2: Neuroprotective Mechanisms

In a preclinical trial reported in Neuroscience Letters, researchers investigated the neuroprotective effects of a series of bicyclic compounds on neuronal cultures subjected to oxidative stress. The study found that certain derivatives, including those based on 3,7-Diaza-bicyclo[4.2.0]octane, significantly reduced cell death and improved survival rates compared to controls .

Mechanism of Action

The mechanism of action of 3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid benzyl ester involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The exact mechanism may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 3,7-diaza-bicyclo[4.2.0]octane-7-carboxylic acid benzyl ester can be contextualized against related bicyclic compounds:

Heteroatom Variations

  • 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic Acid Benzyl Ester Structure: Replaces one nitrogen with oxygen (3-aza, 7-oxa) in a smaller [4.1.0] bicyclic system. Used as a key intermediate in Tofacitinib synthesis . Applications: Preferential use in kinase inhibitor synthesis due to electronic and steric profiles .
  • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Derivatives (e.g., Cefuroxime) Structure: Contains sulfur (thia) and nitrogen (aza) in a β-lactam antibiotic framework. Impact: Sulfur enhances stability against β-lactamase enzymes; the Z-methoxyimino group at C-7 further resists enzymatic degradation . Applications: Broad-spectrum antibacterial activity, particularly against β-lactamase-producing pathogens .

Ring Size and Substituent Modifications

  • 4,7-Diaza-spiro[2.5]octane-7-carboxylic Acid Benzyl Ester

    • Structure : Spiro[2.5]octane system with diaza groups.
    • Impact : Increased conformational rigidity compared to fused bicyclic systems, influencing binding affinity in peptide mimics .
    • Applications : Building blocks for U-shaped peptides and spirocyclic drug candidates .
  • 3-Benzyl-6-methyl-3,7-diaza-bicyclo[4.1.0]heptane-7-carboxylic Acid tert-Butyl Ester

    • Structure : Smaller [4.1.0] ring with tert-butyl ester and benzyl substituents.
    • Impact : tert-Butyl esters offer steric protection, enhancing stability during synthesis. Benzyl groups facilitate selective deprotection .
    • Applications : Intermediate in Tofacitinib synthesis, optimized for large-scale production .

Ester Group Variations

  • Benzyl vs. Diphenylmethyl Esters Benzyl Ester: Lipophilic, acid-labile, and enzymatically cleavable (e.g., in prodrugs like cefuroxime axetil) . Diphenylmethyl Ester (e.g., (6R,7S)-7-Benzoylamino Derivative): Enhanced steric bulk improves solubility in nonpolar solvents, useful in chromatographic purification .

Comparative Data Table

Compound Name Bicyclic System Heteroatoms Key Substituents Applications Key References
This compound [4.2.0] 2N Benzyl ester Pharmaceutical intermediates
7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid benzyl ester [4.1.0] 1N, 1O Benzyl ester Tofacitinib synthesis
Cefuroxime [4.2.0] 1N, 1S Z-methoxyimino, β-lactam Antibacterial agent
4,7-Diaza-spiro[2.5]octane-7-carboxylic acid benzyl ester Spiro[2.5] 2N Benzyl ester Peptide mimics
(6R,7S)-7-Benzoylamino-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic acid diphenylmethyl ester [4.2.0] 1N, 1O Diphenylmethyl ester, amide Antibiotic intermediate

Research Findings and Implications

  • Synthetic Flexibility: The benzyl ester group allows facile deprotection under hydrogenolysis, enabling modular synthesis of carboxylate derivatives .
  • Structural Insights : Larger bicyclic systems ([4.2.0] vs. [4.1.0]) provide enhanced conformational stability, critical for target engagement in drug design .

Biological Activity

3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid benzyl ester, also known by its CAS number 1823589-65-6, is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. This article explores its biological activity, including antibacterial properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H18N2O2
  • Molecular Weight : 246.3 g/mol
  • CAS Number : 1823589-65-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in bacterial resistance mechanisms. Its structure allows for specific binding interactions that can inhibit the activity of certain enzymes, particularly β-lactamases, which are responsible for antibiotic resistance in bacteria.

Antibacterial Activity

Recent studies have highlighted the compound's potential as an inhibitor of β-lactamases, thus restoring the efficacy of β-lactam antibiotics like meropenem against resistant strains such as Pseudomonas aeruginosa and Acinetobacter baumannii.

Table 1: Antibacterial Efficacy of 3,7-Diaza-bicyclo[4.2.0]octane Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Benzyl EsterPseudomonas aeruginosa< 0.125 mg/dm³
Benzyl EsterAcinetobacter baumannii0.25 mg/dm³
Meropenem + Benzyl EsterCombined Effect on MDR StrainsSignificantly reduced MIC values

The compound demonstrated a synergistic effect when combined with existing antibiotics, significantly lowering the MIC against resistant bacterial strains .

Case Studies

  • Inhibition of β-lactamases :
    A study investigated the synthesis of new derivatives based on the diazabicyclo structure, focusing on their ability to inhibit β-lactamases effectively. The benzyl ester derivative showed promising results in restoring antibiotic activity against resistant strains .
  • Therapeutic Applications :
    Research has indicated that compounds related to 3,7-Diaza-bicyclo[4.2.0]octane may serve as potential therapeutic agents for treating infections caused by multidrug-resistant bacteria. The structural modifications in these compounds enhance their affinity for bacterial targets while reducing toxicity to human cells .

Q & A

Q. What are the established synthetic routes for 3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid benzyl ester, and how are the products characterized?

The synthesis of bicyclic compounds like this ester typically involves cyclization reactions. For example, analogous spiro compounds are synthesized via reactions between diketones (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione) and aromatic amines or phenolic derivatives under reflux conditions . Characterization includes:

  • Melting Point Analysis : To confirm purity and crystallinity.
  • Elemental Analysis (EA) : For empirical formula validation.
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹).
  • UV-Vis Spectroscopy : To assess conjugation or electronic transitions in the bicyclic system .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, general safety measures for structurally similar bicyclic esters include:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use of fume hoods during synthesis or handling to minimize inhalation risks.
  • Waste Disposal : Classify as "special waste" and coordinate with licensed disposal services per regional regulations .

Q. How is this compound utilized as a synthetic intermediate in organic chemistry?

Bicyclic esters like this are pivotal in constructing complex heterocycles. For instance, they serve as precursors in:

  • Peptide Mimetics : The benzyl ester group facilitates selective deprotection during solid-phase synthesis.
  • Spirocyclic Systems : Reactivity with amines (e.g., pyrrolidine) can yield amide derivatives for pharmacological studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during cyclization?

Key parameters include:

  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) may enhance cyclization efficiency.
  • Temperature Control : Gradual heating (60–80°C) minimizes side reactions.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in ring closure .
    Controlled experiments with fractional factorial design (e.g., varying solvent, catalyst, and temperature) are recommended to identify optimal conditions.

Q. How should researchers resolve contradictions between expected and observed spectral data (e.g., NMR or IR)?

  • NMR Analysis : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., DFT calculations). Anomalies in aromatic proton signals may indicate unexpected substituent orientation.
  • IR Discrepancies : Absence of ester C=O peaks could suggest hydrolysis; confirm via EA or mass spectrometry .
  • Cross-Validation : Use HPLC or GC-MS to assess purity and rule out byproducts .

Q. What mechanistic insights explain the formation of the bicyclo[4.2.0]octane core?

The core likely forms via a tandem [4+2] cycloaddition and ring contraction. For example:

  • Step 1 : Nucleophilic attack by an amine on a diketone, forming a spiro intermediate.
  • Step 2 : Acid-catalyzed rearrangement to stabilize the bicyclic system.
    Isotopic labeling (e.g., ¹⁸O) or kinetic studies can elucidate the rate-determining step .

Q. What methodologies are employed to evaluate the biological activity of derivatives of this compound?

  • Antibacterial Assays : Disk diffusion or microdilution methods against Gram-positive/negative strains (e.g., S. aureus, E. coli).
  • Enzyme Inhibition Studies : Fluorescence-based assays to test binding affinity to target enzymes (e.g., penicillin-binding proteins) .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines to assess therapeutic index .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.